![molecular formula C4H12NO8P B10777116 [(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate](/img/structure/B10777116.png)
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is a complex organic compound characterized by multiple hydroxyl groups and a hydroxyamino group attached to a butyl backbone, with a dihydrogen phosphate group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with a suitable butyl derivative, such as 2,3,4-trihydroxybutanal.
Hydroxyamino Group Introduction: The hydroxyamino group can be introduced via a reductive amination process, where the aldehyde group of 2,3,4-trihydroxybutanal reacts with hydroxylamine under reducing conditions.
Phosphorylation: The final step involves the phosphorylation of the hydroxyamino butyl derivative. This can be achieved using phosphoric acid or a phosphorylating agent like phosphorus oxychloride under controlled conditions to yield the dihydrogen phosphate ester.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyamino group can yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Acyl chlorides or alkyl halides for esterification and etherification, respectively.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various esters or ethers depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with phosphate groups.
Metabolic Studies: Used in studies of metabolic pathways involving phosphate esters.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Diagnostics: Used in the development of diagnostic assays involving phosphate metabolism.
Industry
Agriculture: Potential use in the formulation of fertilizers or growth regulators.
Materials Science: Used in the synthesis of phosphate-based materials with specific properties.
作用機序
The compound exerts its effects primarily through interactions with phosphate-binding sites on enzymes and proteins. The hydroxyamino group can form hydrogen bonds, while the phosphate group can participate in ionic interactions, influencing the activity of target molecules. These interactions can modulate enzymatic activity, signal transduction pathways, and other biochemical processes.
類似化合物との比較
Similar Compounds
(2R,3S,4R)-2,3,4-trihydroxybutyl dihydrogen phosphate: Lacks the hydroxyamino group, making it less versatile in certain reactions.
(2R,3S,4R)-2,3,4-trihydroxy-4-amino butyl dihydrogen phosphate: Contains an amino group instead of a hydroxyamino group, affecting its reactivity and interaction with biological targets.
Uniqueness
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate is unique due to the presence of both hydroxyamino and phosphate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific applications.
特性
分子式 |
C4H12NO8P |
|---|---|
分子量 |
233.11 g/mol |
IUPAC名 |
[(2R,3S,4R)-2,3,4-trihydroxy-4-(hydroxyamino)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C4H12NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-9H,1H2,(H2,10,11,12)/t2-,3+,4-/m1/s1 |
InChIキー |
CSVKNYIFCYRDJM-FLRLBIABSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@H](NO)O)O)O)OP(=O)(O)O |
正規SMILES |
C(C(C(C(NO)O)O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3R,4R,5R,6S)-2-[[4-[(S)-hydroxy(methoxy)methyl]phenyl]methyl]-7-[[4-(hydroxymethyl)phenyl]methyl]-1,1-dioxo-3,6-bis(phenoxymethyl)-1,2,7-thiadiazepane-4,5-diol](/img/structure/B10777043.png)
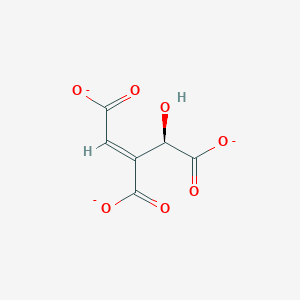
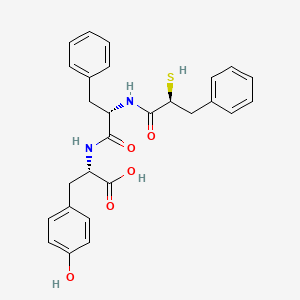
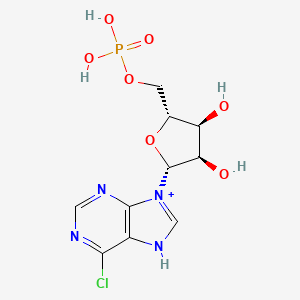

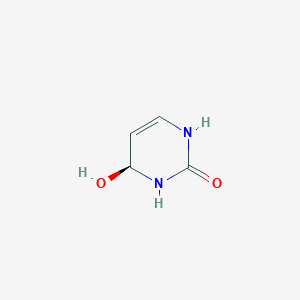
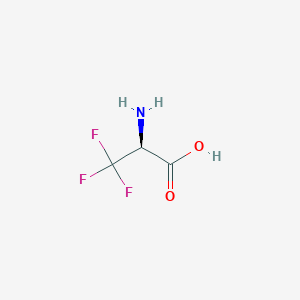
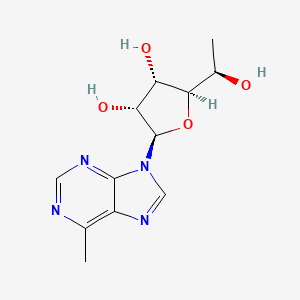
![2-Cyclohexyl-N-(2-{4-[5-(2,3-dichloro-phenyl)-2H-pyrazol-3-YL]-piperidin-1-YL}-2-oxo-ethyl)-2-guanidino-acetamide](/img/structure/B10777091.png)
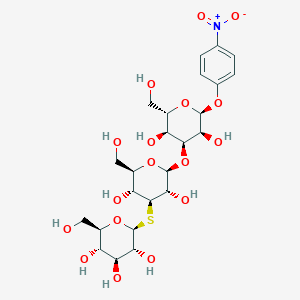
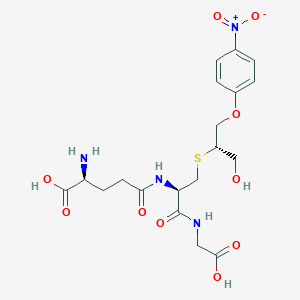
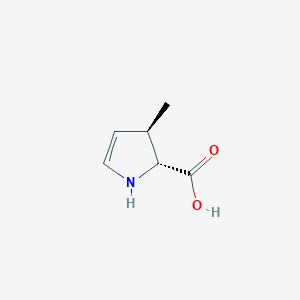

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)
